molecular formula C8H13BrO B3381103 6-bromo-2,2-dimethylcyclohexan-1-one CAS No. 21690-26-6

6-bromo-2,2-dimethylcyclohexan-1-one

Cat. No.: B3381103
CAS No.: 21690-26-6
M. Wt: 205.09 g/mol
InChI Key: NQKPKIZHPZWYJJ-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H13BrO. It is a brominated derivative of 2,2-dimethylcyclohexanone, characterized by the presence of a bromine atom at the 6th position of the cyclohexanone ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,2-dimethylcyclohexan-1-one typically involves the bromination of 2,2-dimethylcyclohexanone. One common method is the reaction of 2,2-dimethylcyclohexanone with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,2-dimethylcyclohexanone.

    Reduction Reactions: The compound can be reduced to 6-bromo-2,2-dimethylcyclohexanol using reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Substitution: 2,2-Dimethylcyclohexanone.

    Reduction: 6-Bromo-2,2-dimethylcyclohexanol.

    Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

6-Bromo-2,2-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-bromo-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2,2-Dimethylcyclohexanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-2,2-dimethylcyclohexan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Bromo-2,2-dimethylcyclohexan-1-one: Bromine atom at a different position, resulting in distinct chemical behavior.

Uniqueness: 6-Bromo-2,2-dimethylcyclohexan-1-one is unique due to the specific placement of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

6-bromo-2,2-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPKIZHPZWYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310377
Record name 6-bromo-2,2-dimethyl-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21690-26-6
Record name NSC226244
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226244
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Record name 6-bromo-2,2-dimethyl-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,2-dimethylcyclohexan-1-one
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Synthesis routes and methods

Procedure details

The bromination of 2,2-dimethyl-cyclohexanone takes place in a manner similar to that described above for the preparation of 2-bromo-4-isopropyl-cyclohexanone. The title compound is reacted as a crude product without further characterization.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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